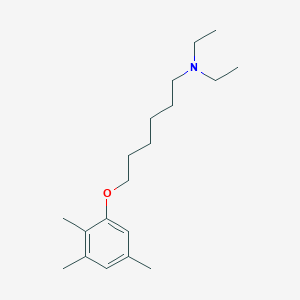![molecular formula C19H21NO4 B5157118 propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
propyl 4-[(3-ethoxybenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-[(3-ethoxybenzoyl)amino]benzoate, also known as EPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in different fields.
Mechanism of Action
The mechanism of action of propyl 4-[(3-ethoxybenzoyl)amino]benzoate involves its ability to bind to the hydrophobic pocket in the N-terminal domain of CSL, which is the binding partner of the intracellular domain of Notch. This binding prevents the interaction between Notch and CSL, leading to the inhibition of Notch signaling. propyl 4-[(3-ethoxybenzoyl)amino]benzoate has also been found to inhibit other proteins that interact with CSL, such as Lef1 and Tcf3.
Biochemical and Physiological Effects:
Apart from its role in Notch signaling, propyl 4-[(3-ethoxybenzoyl)amino]benzoate has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of histone acetyltransferases, enzymes that modify chromatin structure and regulate gene expression. propyl 4-[(3-ethoxybenzoyl)amino]benzoate has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of propyl 4-[(3-ethoxybenzoyl)amino]benzoate is its specificity towards the interaction between Notch and CSL. This makes it a valuable tool for studying the role of Notch signaling in different biological processes. However, propyl 4-[(3-ethoxybenzoyl)amino]benzoate has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of propyl 4-[(3-ethoxybenzoyl)amino]benzoate in scientific research. One area of interest is the study of the role of Notch signaling in different types of cancer. propyl 4-[(3-ethoxybenzoyl)amino]benzoate has been shown to induce apoptosis in cancer cells, and its specificity towards the Notch pathway makes it a promising candidate for the development of targeted cancer therapies. Another area of interest is the study of the role of Notch signaling in stem cell differentiation and regeneration. propyl 4-[(3-ethoxybenzoyl)amino]benzoate could be used to investigate the mechanisms underlying these processes and to develop strategies for tissue repair and regeneration.
Synthesis Methods
The synthesis of propyl 4-[(3-ethoxybenzoyl)amino]benzoate involves a multi-step process that starts with the reaction of ethyl 3-aminobenzoate with 3-ethoxybenzoyl chloride to form ethyl 4-[(3-ethoxybenzoyl)amino]benzoate. This intermediate is then treated with propyl iodide and potassium carbonate to yield propyl 4-[(3-ethoxybenzoyl)amino]benzoate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Propyl 4-[(3-ethoxybenzoyl)amino]benzoate has been extensively used in scientific research as a tool to investigate different biological processes. Its main application is in the study of protein-protein interactions, particularly those involving the intracellular domain of Notch receptors. Notch signaling is a highly conserved pathway that plays a crucial role in cell fate determination and development. propyl 4-[(3-ethoxybenzoyl)amino]benzoate has been shown to inhibit the interaction between the intracellular domain of Notch and its binding partner, CSL, thereby blocking Notch signaling.
properties
IUPAC Name |
propyl 4-[(3-ethoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-12-24-19(22)14-8-10-16(11-9-14)20-18(21)15-6-5-7-17(13-15)23-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPFKBPNOUKNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-{[(3-ethoxyphenyl)carbonyl]amino}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5157035.png)
![5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B5157040.png)


![N-cyclopropyl-4-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-imidazole-2-carboxamide trifluoroacetate](/img/structure/B5157053.png)
![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![3-(1,3-benzodioxol-5-yl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157071.png)
![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)

![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)
![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)